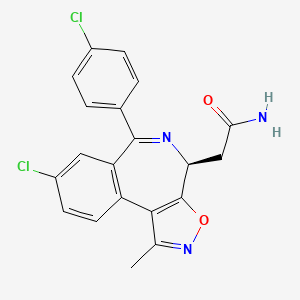
CPI-268456
Overview
Description
CPI-268456 is a chemical compound known for its role as a ligand of bromodomain-containing protein 4 (BRD4). It has the formal name (4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-isoxazolo5,4-dbenzazepine-4-acetamide and a molecular formula of C20H15Cl2N3O2 . This compound is primarily used in research related to epigenetics, transcription, and translation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPI-268456 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.
Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
CPI-268456 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
CPI-268456 has a wide range of scientific research applications, including:
Epigenetics: It is used to study the role of bromodomain-containing protein 4 in gene expression and chromatin remodeling.
Transcription and Translation: The compound is used to investigate the mechanisms of transcription and translation regulation.
Immunology and Inflammation: this compound is used to study the role of bromodomain-containing protein 4 in immune response and inflammation.
Cancer Research: The compound is used to explore its potential as a therapeutic agent in cancer treatment by targeting bromodomain-containing protein 4.
Mechanism of Action
CPI-268456 exerts its effects by binding to bromodomain-containing protein 4 with high affinity (IC50 = <0.5 µM in a cell-free assay) . This binding inhibits the interaction of bromodomain-containing protein 4 with acetylated histones, thereby modulating gene expression. The inhibition of bromodomain-containing protein 4 also leads to the suppression of lipopolysaccharide-induced interleukin-6 secretion in THP-1 cells .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another bromodomain-containing protein 4 inhibitor with a similar mechanism of action.
I-BET762: A compound that also targets bromodomain-containing proteins and has applications in cancer research.
OTX015: A bromodomain-containing protein 4 inhibitor used in clinical trials for cancer treatment.
Uniqueness of CPI-268456
This compound is unique due to its high affinity for bromodomain-containing protein 4 and its potent inhibitory effects on lipopolysaccharide-induced interleukin-6 secretion. This makes it a valuable tool for studying the role of bromodomain-containing protein 4 in various biological processes and for developing potential therapeutic agents.
Properties
IUPAC Name |
2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-10-18-14-7-6-13(22)8-15(14)19(11-2-4-12(21)5-3-11)24-16(9-17(23)26)20(18)27-25-10/h2-8,16H,9H2,1H3,(H2,23,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYPLOAYXFDLOF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
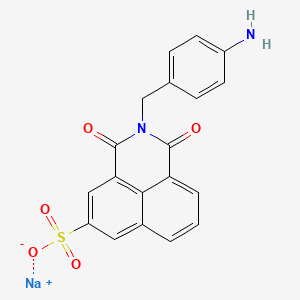
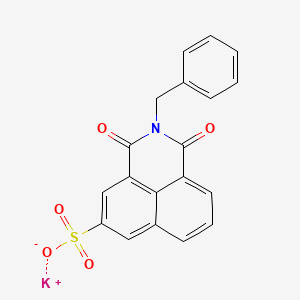
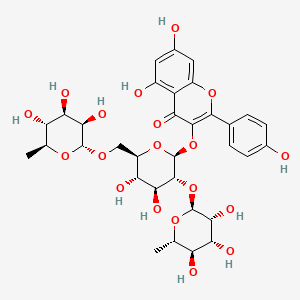
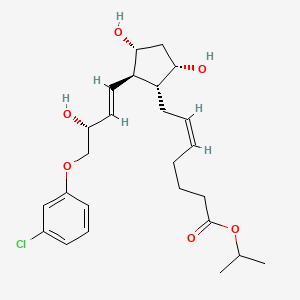
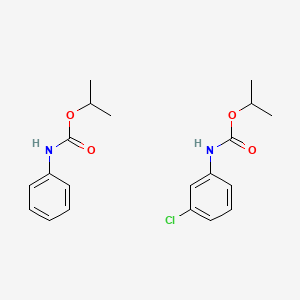
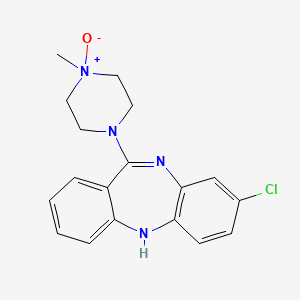
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
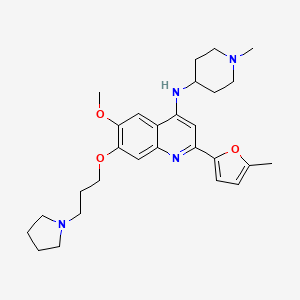
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
